ALLM (Calpain Inhibitor)
CAS No.: 136632-32-1
VCID: VC0005785
Molecular Formula: C₁₉H₃₅N₃O₄S
Molecular Weight: 401.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
ALLM, also known as N-Acetyl-L-leucyl-L-leucyl-L-methioninal, is a potent, cell-permeable inhibitor of calpain, a family of calcium-dependent proteases involved in various cellular processes, including cell signaling, apoptosis, and cytoskeletal remodeling. ALLM is particularly effective against calpain I and II, with inhibition constants (Ki) of 120 nM and 230 nM, respectively . Additionally, it is a strong inhibitor of cathepsin B and L, with Ki values of 100 nM and 0.6 nM, respectively . Biological Activity of ALLMALLM's biological activity is primarily centered around its inhibition of calpains and cathepsins. By inhibiting these proteases, ALLM can prevent activation-induced programmed cell death and restore defective immune responses in HIV-positive donors . Additionally, it blocks nitric oxide production by interfering with the transcription of the inducible nitric oxide synthase gene, acting as a weak inhibitor of the proteasome . Inhibition Constants Table
Research Findings and ApplicationsResearch on calpain inhibitors like ALLM highlights their potential therapeutic applications. Calpain activity is implicated in neurodegenerative diseases, such as Parkinson's disease and dementia with Lewy bodies (DLB), where calpain-mediated α-synuclein cleavage contributes to pathology . While ALLM itself has not been specifically studied in these contexts, its mechanism of action suggests potential benefits in conditions involving excessive calpain activity. Potential Therapeutic Applications
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CAS No. | 136632-32-1 | ||||||||||
Product Name | ALLM (Calpain Inhibitor) | ||||||||||
Molecular Formula | C₁₉H₃₅N₃O₄S | ||||||||||
Molecular Weight | 401.6 g/mol | ||||||||||
IUPAC Name | (2S)-2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide | ||||||||||
Standard InChI | InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1 | ||||||||||
Standard InChIKey | RJWLAIMXRBDUMH-UHFFFAOYSA-N | ||||||||||
Isomeric SMILES | CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | ||||||||||
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | ||||||||||
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | ||||||||||
Appearance | white powder | ||||||||||
Sequence | LLM | ||||||||||
Synonyms | Calpain Inhibitor II; N-Acetyl-L-leucyl-L-leucyl-L-methioninal; 2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide | ||||||||||
Reference | 1. J Biol Chem. 1997 Jun 6;272(23):14961-8. Biosynthesis and maturation of the malaria aspartic hemoglobinases plasmepsins I and II. Francis SE(1), Banerjee R, Goldberg DE. Author information: (1)Howard Hughes Medical Institute, Department of Molecular Microbiology, Washington University School of Medicine, St. Louis, Missouri 63110, USA. During the intraerythrocytic stage of infection, the malaria parasite Plasmodium falciparum digests most of the host cell hemoglobin. Hemoglobin degradation occurs in the acidic digestive vacuole and is essential for the survival of the parasite. Two aspartic proteases, plasmepsins I and II, have been isolated from the vacuole and shown to make the initial cleavages in the hemoglobin molecule. We have studied the biosynthesis of these two enzymes. Plasmepsin I is synthesized and processed to the mature form soon after the parasite invades the red blood cell, while plasmepsin II synthesis is delayed until later in development. Otherwise, biosynthesis of the plasmepsins is identical. The proplasmepsins are type II integral membrane proteins that are transported through the secretory pathway before cleavage to the soluble form. They are not glycosylated in vivo, despite the presence of several potential glycosylation sites. Proplasmepsin maturation appears to require acidic conditions and is reversibly inhibited by the tripeptide aldehydes N-acetyl-L-leucyl-L-leucyl-norleucinal and N-acetyl-L-leucyl-L-leucyl-methional. These compounds are known to inhibit cysteine proteases and the chymotryptic activity of proteasomes but not aspartic proteases. However, proplasmepsin processing is not blocked by other cysteine protease inhibitors, nor by the proteasome inhibitor lactacystin. Processing is also not blocked by aspartic protease inhibitors. This inhibitor profile suggests that unlike most other aspartic proteases, proplasmepsin maturation may not be autocatalytic in vivo, but instead could require the action of an unusual processing enzyme. Compounds that block processing are expected to be potent antimalarials. | ||||||||||
PubChem Compound | 16218939 | ||||||||||
Last Modified | Apr 15 2024 |
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